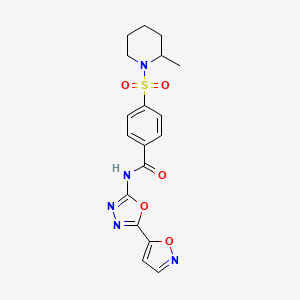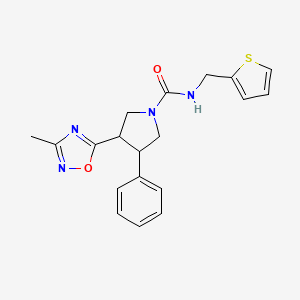![molecular formula C13H9N3O4S B2977906 1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole CAS No. 300375-24-0](/img/structure/B2977906.png)
1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole” is a chemical compound with the linear formula C13H9N3O4S . It has a molecular weight of 303.298 .
Molecular Structure Analysis
The molecular structure of “1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole” is characterized by a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole . The compound also contains a sulfonyl group attached to a nitrophenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.298 and a linear formula of C13H9N3O4S . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Field
Summary of Application
Sulfonamides constitute a useful group of compounds with extensive applications in medicinal and synthetic chemistry . The sulfonamide functional group is a major building block for many therapeutic molecules .
Methods of Application
Synthesis of sulfonamide through an indirect method that avoids contamination of the product with no need for purification has been carried out using the indirect process . A novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the named compound from methanolic solution .
Results or Outcomes
The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .
Application in Analytical Chemistry
Field
Summary of Application
A derivatization reagent with a 2-Nitrophenylsulfonyl moiety was developed for UHPLC-HRMS/MS and its application to detect amino acids including Taurine .
Methods of Application
After derivatization with 2,5-dioxopyrrolidin-1-yl (4- ( ( (2-nitrophenyl)sulfonyl)oxy)-6- (3-oxomorpholino)quinoline-2-carbonyl)pyrrolidine-3-carboxylate (Ns-MOK-β-Pro-OSu), amino acids with Taurine in Japanese littleneck clams were determined through ultra-high-performance-liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) using an octadecyl silica column .
Results or Outcomes
18 amino acids within 10 min were detected . Taurine, valine, glutamine, glutamic acid, and arginine in the clams were determined in the negative ion mode using the characteristic fragment ion, C 6 H 4 N 1 O 5 S, which corresponded to the 2-nitrobenzenesulfonylate moiety . The fragment ion, C 6 H 4 N 1 O 5 S, was recognized as a common feature regardless of the amino acid to be derivatized, and it was convenient for detecting amino acid derivatives with high selectivity and sensitivity .
Application in Computational Studies
Field
Summary of Application
Sulfonamides have been used in computational studies to understand their structure and properties . This can help in the design of new molecules with desired properties .
Methods of Application
The compound was synthesized and then characterized using various techniques such as X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . Computational studies were then carried out to understand the structure and properties of the compound .
Results or Outcomes
The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .
Application in Heterocyclic Synthesis
Field
Summary of Application
Sulfones, which include sulfonamides, have been used in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in various fields .
Methods of Application
β-Ketosulfone, a type of sulfone, has been used as a starting material for various organic transformations . It has been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
Results or Outcomes
β-Ketosulfone has been used for the synthesis of various compounds such as γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives . It is a reactive intermediate in various reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions .
Application in Anti-HIV Drug Development
Summary of Application
Sulfonamides have been used in the development of anti-HIV drugs . For instance, delavirdine, an anti-HIV drug containing a sulfonamide group, has been repurposed as anti-SARS CoV-2 through in silico studies .
Results or Outcomes
Application in Synthesis of Heterocycles
Results or Outcomes
β-Ketosulfone has been used for the synthesis of various compounds such as γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance . It is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions .
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-nitrophenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)12-7-3-4-8-13(12)21(19,20)15-9-14-10-5-1-2-6-11(10)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFYEMEVFLEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2977824.png)
![N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2977826.png)
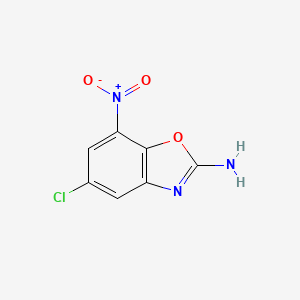
![N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2977829.png)
![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2977831.png)
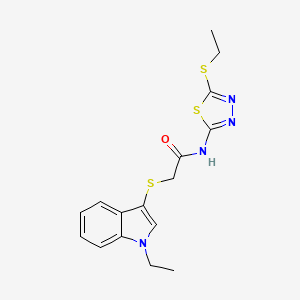
![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)
![2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2977836.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)
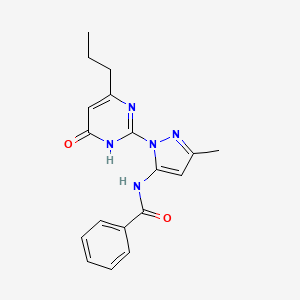
![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977841.png)
![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)
